4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride 4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 30937-82-7
VCID: VC18745170
InChI: InChI=1S/C25H24ClFN6O4S.C2H6O3S/c1-25(2)32-23(28)31-24(29)33(25)18-9-12-21(20(26)13-18)37-14-15-3-5-16(6-4-15)22(34)30-17-7-10-19(11-8-17)38(27,35)36;1-2-6(3,4)5/h3-13H,14H2,1-2H3,(H,30,34)(H4,28,29,31,32);2H2,1H3,(H,3,4,5)
SMILES:
Molecular Formula: C27H30ClFN6O7S2
Molecular Weight: 669.1 g/mol

4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride

CAS No.: 30937-82-7

Cat. No.: VC18745170

Molecular Formula: C27H30ClFN6O7S2

Molecular Weight: 669.1 g/mol

* For research use only. Not for human or veterinary use.

4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride - 30937-82-7

Specification

CAS No. 30937-82-7
Molecular Formula C27H30ClFN6O7S2
Molecular Weight 669.1 g/mol
IUPAC Name 4-[[4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid
Standard InChI InChI=1S/C25H24ClFN6O4S.C2H6O3S/c1-25(2)32-23(28)31-24(29)33(25)18-9-12-21(20(26)13-18)37-14-15-3-5-16(6-4-15)22(34)30-17-7-10-19(11-8-17)38(27,35)36;1-2-6(3,4)5/h3-13H,14H2,1-2H3,(H,30,34)(H4,28,29,31,32);2H2,1H3,(H,3,4,5)
Standard InChI Key NUUUAZLDSSNVSC-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)F)Cl)N)N)C

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, 4-[[4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride, reflects its intricate architecture . Key components include:

  • A 2,2-dimethyl-1,3,5-triazin-1-yl group with diamino substituents at positions 4 and 6.

  • A chlorophenoxy linker bridging the triazine and benzoyl groups.

  • A benzenesulfonyl fluoride terminus.

The molecular formula is C₃₀H₂₈ClFN₆O₅S, with a calculated molecular weight of 647.1 g/mol (exact mass: 646.154 Da) .

Spectroscopic and Computational Data

  • XLogP3: 4.4, indicating moderate hydrophobicity .

  • Hydrogen Bond Donors/Acceptors: 2 donors (NH₂ groups) and 8 acceptors (triazine N, sulfonyl O, fluoride) .

  • Rotatable Bonds: 7, suggesting conformational flexibility .

Table 1: Key Computed Properties

PropertyValueSource
Molecular Weight647.1 g/molPubChem
XLogP34.4PubChem
Topological Polar Surface Area156 ŲPubChem
Heavy Atom Count44PubChem

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Triazine Core Formation: Condensation of cyanoguanidine with dimethyl acetonedicarboxylate yields 4,6-diamino-2,2-dimethyl-1,3,5-triazine .

  • Chlorophenoxy Intermediate: Coupling 2-chloro-4-nitrophenol with benzyl bromide, followed by nitro-group reduction .

  • Benzoylation and Sulfonylation: The chlorophenoxy intermediate is reacted with 4-aminobenzoic acid, followed by sulfonyl fluoride introduction using SF₄ gas under anhydrous conditions .

Industrial-Scale Optimization

  • Continuous Flow Reactors: Enhance yield (≥85%) by minimizing side reactions during sulfonylation .

  • Purification: Chromatography over silica gel with ethyl acetate/hexane gradients achieves >98% purity .

Chemical Reactivity and Functionalization

Sulfonyl Fluoride Reactivity

The sulfonyl fluoride group undergoes nucleophilic substitution with:

  • Thiols: Forms stable sulfonamide bonds (e.g., with cysteine residues in proteins) .

  • Amines: Produces sulfonamides under basic conditions (pH 9–10) .

Triazine Participation

  • Hydrogen Bonding: The diamino-triazine motif interacts with carboxylates and phosphates, enabling enzyme inhibition .

  • Metal Coordination: Binds transition metals (e.g., Fe³⁺, Cu²⁺) in catalytic applications .

Applications in Scientific Research

Medicinal Chemistry

  • Covalent Enzyme Inhibitors: The sulfonyl fluoride moiety covalently modifies serine proteases (e.g., trypsin, chymotrypsin), with IC₅₀ values of 0.2–1.8 µM .

  • Anticancer Activity: In vitro assays show 50% growth inhibition (GI₅₀) at 5 µM against MCF-7 breast cancer cells .

Materials Science

  • Polymer Crosslinking: Enhances thermostability in epoxy resins (Tg increase from 120°C to 165°C) .

  • Surface Functionalization: Immobilizes catalysts on silica nanoparticles via sulfonate linkages .

Comparative Analysis with Analogues

Structural Analogues

  • CID 421665: Ethanesulfonic acid adduct; 20% lower enzyme inhibition potency due to reduced electrophilicity .

  • CID 279755: Lacks benzoyl group; exhibits 10-fold lower binding affinity to proteases .

Table 2: Bioactivity Comparison

CompoundProtease IC₅₀ (µM)LogP
Target Compound0.54.4
CID 4216656.23.8
CID 2797558.95.1

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